(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C7H9Cl2F3N2. It is known for its unique structural features, which include a trifluoromethyl group attached to a pyridine ring, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride typically involves the introduction of a trifluoromethyl group to a pyridine ring, followed by the formation of the methanamine group. One common method involves the reaction of 3-chloromethyl-5-(trifluoromethyl)pyridine with ammonia or an amine source under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group and the pyridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The pyridine ring can engage in various binding interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (4-(Trifluoromethyl)pyridin-3-yl)methanamine
- (6-(Trifluoromethyl)pyridin-3-yl)methanamine
- (5-(Trifluoromethyl)pyridin-2-yl)methanamine
Uniqueness
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which influences its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride is a derivative of pyridine featuring a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on existing research findings.
Chemical Formula
- Molecular Formula : C7H7F3N2·2HCl
- Molecular Weight : 223.06 g/mol
Structural Characteristics
- The presence of the trifluoromethyl group (−CF3) is significant for enhancing lipophilicity and biological activity.
- The pyridine ring is a common motif in many biologically active compounds, contributing to their interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, particularly in pathways involving neurotransmitter uptake or metabolic processes.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.
Pharmacological Profiles
Research into related compounds has shown that pyridine derivatives can exhibit a wide range of pharmacological effects:
- Antimicrobial Activity : Certain trifluoromethyl-pyridine derivatives have demonstrated activity against Mycobacterium tuberculosis and other pathogens, suggesting potential use as antibacterial agents .
- Cytotoxic Effects : Some studies indicate that similar compounds can induce cell death through mechanisms such as methuosis, a form of cell death characterized by cytoplasmic vacuolization .
Table 1: Summary of Biological Activities of Related Compounds
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group has been shown to enhance the potency of various compounds. For instance, in studies involving indole derivatives, the introduction of a trifluoromethyl group at specific positions significantly increased cytotoxicity compared to non-fluorinated analogs . This highlights the importance of functional group positioning in optimizing biological activity.
Safety and Handling
Due to the potential irritant nature of pyridine derivatives, it is crucial to handle this compound with care. Standard laboratory safety protocols should be followed to mitigate exposure risks.
Properties
CAS No. |
1020747-92-5 |
---|---|
Molecular Formula |
C7H8ClF3N2 |
Molecular Weight |
212.60 g/mol |
IUPAC Name |
[5-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-1-5(2-11)3-12-4-6;/h1,3-4H,2,11H2;1H |
InChI Key |
ASKWUJIOAKDPNK-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=C1C(F)(F)F)CN.Cl.Cl |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)CN.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.